molecular formula C16H21F3N2O3S2 B2700627 (1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 342779-33-3

(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B2700627
CAS RN: 342779-33-3
M. Wt: 410.47
InChI Key: UZPCPGDQVBNEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21F3N2O3S2 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s piperidine ring can be modified to create novel drug candidates. Researchers investigate its potential as a scaffold for designing antiviral, antibacterial, or antitumor agents. Additionally, the trifluoromethyl group enhances lipophilicity, influencing drug distribution and bioavailability .

Antiviral Agents

Given the compound’s structural features, it might exhibit antiviral activity. Researchers explore its potential against various viruses, including influenza, HIV, or hepatitis. Computational studies and in vitro assays can guide drug discovery efforts .

Anticoagulant Properties

The trifluoromethyl-substituted piperidine derivatives have been studied for their factor IIa inhibition, which could lead to anticoagulant effects. These findings open avenues for developing antithrombotic medications .

Spiropiperidines and Spiro Compounds

Spiropiperidines, formed by incorporating a spirocyclic moiety onto the piperidine ring, have diverse applications. Researchers investigate their use as ligands, enzyme inhibitors, or even fluorescent probes in biological studies .

Condensed Piperidines

Condensed piperidines, such as fused ring systems, offer unique chemical reactivity. They participate in multicomponent reactions, cyclizations, and annulations. These compounds find applications in synthetic chemistry and material science .

Biological Evaluation

Biological assays assess the compound’s interactions with cellular targets. Researchers explore its binding affinity, toxicity, and pharmacokinetics. Understanding its biological profile is crucial for drug development .

properties

IUPAC Name

(1-thiophen-2-ylsulfonylpiperidin-4-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S2/c17-16(18,19)13-3-1-7-20(11-13)15(22)12-5-8-21(9-6-12)26(23,24)14-4-2-10-25-14/h2,4,10,12-13H,1,3,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCPGDQVBNEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

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